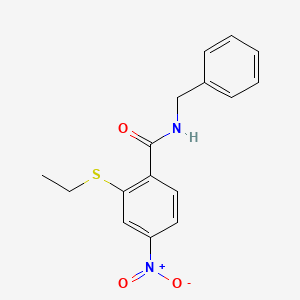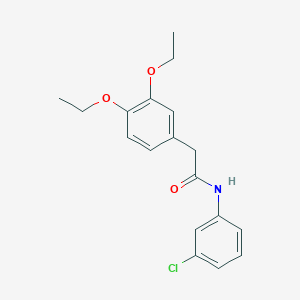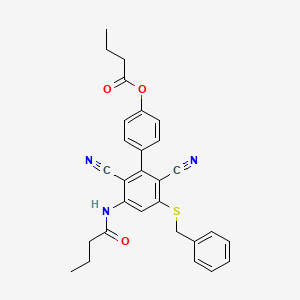
N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドは、ベンザミド類に属する有機化合物です。これは、ベンジル基、エチルスルファニル基、およびニトロ基がベンザミドコアに結合していることを特徴としています。
2. 製法
合成経路と反応条件: N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドの合成は、通常、以下の手順を含みます。
チオエーテル形成: エチルスルファニル基は、求核置換反応によって導入されます。この反応では、エチルチオールがベンゼン環上の適切な脱離基と反応します。
ベンジル化: ベンジル基は、ベンジルクロリドとルイス酸触媒(アルミニウムクロリドなど)を使用して、フリーデル・クラフツアルキル化反応によって結合します。
工業生産方法: N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドの工業生産では、反応条件を最適化し収率を向上させるために、連続式反応器が使用される場合があります。自動化されたシステムを使用することにより、温度、圧力、試薬の添加を正確に制御できるため、効率的な大規模合成が可能になります。
反応の種類:
酸化: この化合物は、特にエチルスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
置換: ベンジル基は、求核置換反応によって他の官能基と置換できます。
一般的な試薬と条件:
酸化: エチルスルファニル基を酸化するためには、過酸化水素またはm-クロロ過安息香酸(m-CPBA)を使用します。
還元: ニトロ基を還元するためには、パラジウム担持炭素(Pd/C)を用いて水素ガスを使用します。
置換: 求核置換反応には、水素化ナトリウム(NaH)またはtert-ブトキシカリウム(KOtBu)を使用します。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: アミノ誘導体。
置換: 使用する求核試薬に応じて、さまざまな置換ベンザミド。
4. 科学研究における用途
化学: ヘテロ環やポリマーなど、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 脱ユビキチン化酵素の文脈において、特に酵素阻害剤としての可能性について調査されています。
医学: がん細胞の増殖に関与する特定の分子標的を阻害する可能性があるため、抗がん特性の可能性について研究されています。
工業: 有機半導体や光伝導材料などの先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide typically involves the following steps:
Thioether Formation: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzene ring.
Benzylation: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the ethylsulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of deubiquitinating enzymes.
Medicine: Studied for its potential anticancer properties, as it may inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoconductive materials.
作用機序
N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドの作用機序は、特定の分子標的との相互作用を含みます。たとえば、抗がん活性の可能性の文脈では、この化合物は脱ユビキチン化酵素を阻害し、ユビキチン化タンパク質の蓄積とそれに続くがん細胞のアポトーシスにつながる可能性があります。エチルスルファニル基とニトロ基は、標的酵素の活性部位への結合に重要な役割を果たし、その活性を阻害します。
6. 類似の化合物との比較
N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドは、他のベンザミド誘導体と比較して、その独自性を強調することができます。
N-ベンジル-2-(メチルスルファニル)-4-ニトロベンザミド: 同様の構造ですが、エチルスルファニル基の代わりにメチルスルファニル基を持っています。エチルスルファニル基は、異なる物理化学的特性と生物活性を付与する可能性があります。
N-ベンジル-2-(エチルスルファニル)-4-アミノベンザミド: 同様の構造ですが、ニトロ基の代わりにアミノ基を持っています。N-ベンジル-2-(エチルスルファニル)-4-ニトロベンザミドのニトロ基は、その電子吸引性を高め、反応性と生物学的標的との相互作用に影響を与える可能性があります。
N-ベンジル-2-(エチルスルファニル)-4-クロロベンザミド: 同様の構造ですが、ニトロ基の代わりにクロロ基を持っています。ニトロ基は、クロロ基と比較して異なる電子効果を与える可能性があり、化合物の化学的挙動と生物活性を影響を与えます。
類似化合物との比較
N-benzyl-2-(ethylsulfanyl)-4-nitrobenzamide can be compared with other benzamide derivatives to highlight its uniqueness:
N-benzyl-2-(methylsulfanyl)-4-nitrobenzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. The ethylsulfanyl group may confer different physicochemical properties and biological activities.
N-benzyl-2-(ethylsulfanyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group. The nitro group in this compound may enhance its electron-withdrawing properties, affecting its reactivity and interactions with biological targets.
N-benzyl-2-(ethylsulfanyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group. The nitro group may provide different electronic effects compared to the chloro group, influencing the compound’s chemical behavior and biological activity.
特性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-benzyl-2-ethylsulfanyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3S/c1-2-22-15-10-13(18(20)21)8-9-14(15)16(19)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19) |
InChIキー |
KKPUKKVYPDPZRO-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11511090.png)
![N-[5-Carbamoylmethyl-3-(4-methoxy-phenyl)-4-oxo-2-thioxo-imidazolidin-1-yl]-4-methoxy-benzamide](/img/structure/B11511091.png)
![3-Ethyl-1,5-dinitro-6-phenoxy-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11511097.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511099.png)
![N-[4-(pentyloxy)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11511107.png)
![4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide](/img/structure/B11511122.png)

![6-(4-methylphenyl)-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11511132.png)
![3,4-diamino-N,N'-bis(3,5-dimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11511142.png)
![9,9-dimethyl-12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11511148.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11511150.png)
![N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11511166.png)
